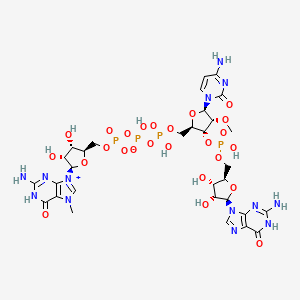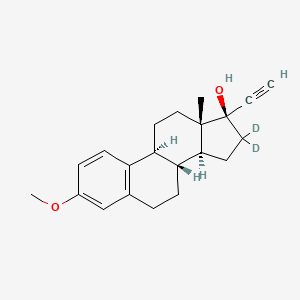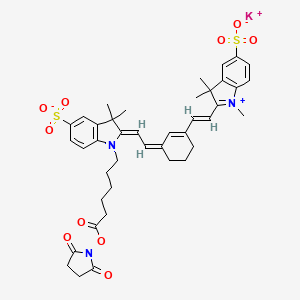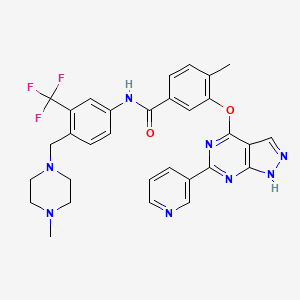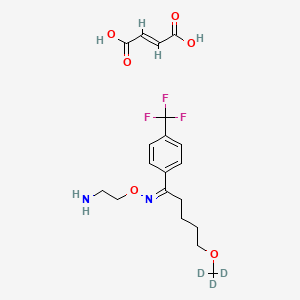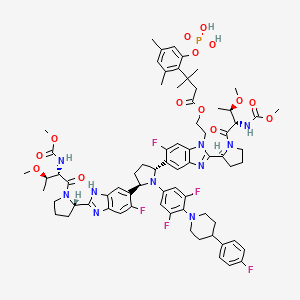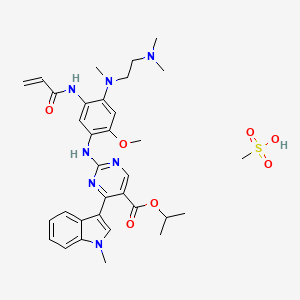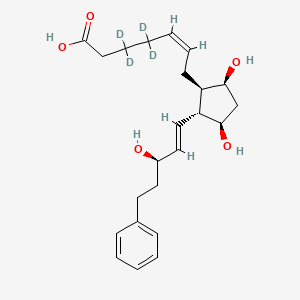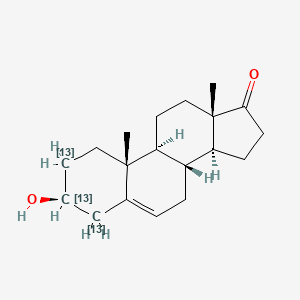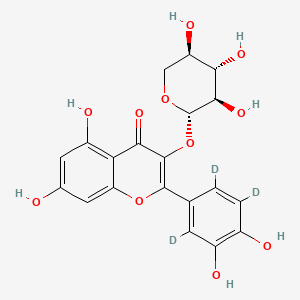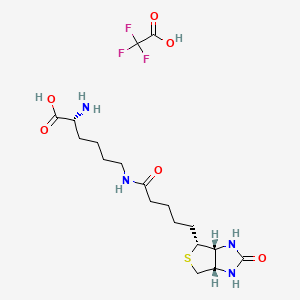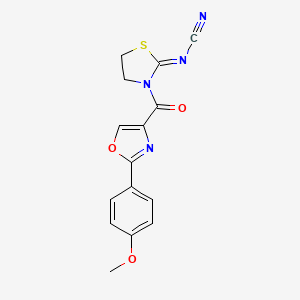
Pde4-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde4-IN-9 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their ability to modulate inflammation and immune responses by increasing the levels of cyclic adenosine monophosphate within cells . This compound has shown potential in treating various inflammatory and immune-related diseases.
Preparation Methods
The synthesis of Pde4-IN-9 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Pde4-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
Pde4-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of cyclic adenosine monophosphate levels and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating immune responses and inflammation in various cell types.
Mechanism of Action
Pde4-IN-9 exerts its effects by inhibiting the enzyme phosphodiesterase 4, which is responsible for the degradation of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate within cells, leading to the activation of protein kinase A and the subsequent regulation of various genes and proteins involved in inflammation and immune responses . This mechanism of action makes this compound a promising candidate for treating inflammatory and immune-related diseases.
Comparison with Similar Compounds
Pde4-IN-9 is unique compared to other phosphodiesterase 4 inhibitors due to its specific chemical structure and binding properties. Similar compounds include:
Roflumilast: Used for treating chronic obstructive pulmonary disease.
Apremilast: Used for treating psoriatic arthritis.
Crisaborole: Used for treating atopic dermatitis. This compound stands out due to its potential for higher selectivity and efficacy, as well as its unique binding interactions with the phosphodiesterase 4 enzyme.
Properties
Molecular Formula |
C15H12N4O3S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
[3-[2-(4-methoxyphenyl)-1,3-oxazole-4-carbonyl]-1,3-thiazolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C15H12N4O3S/c1-21-11-4-2-10(3-5-11)13-18-12(8-22-13)14(20)19-6-7-23-15(19)17-9-16/h2-5,8H,6-7H2,1H3 |
InChI Key |
BNSGBZBUZFHIRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CO2)C(=O)N3CCSC3=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


